molecular formula C8H12Cl2N2 B8286263 N-(2-aminoethyl)-3-chloroaniline hydrochloride

N-(2-aminoethyl)-3-chloroaniline hydrochloride

Cat. No. B8286263
M. Wt: 207.10 g/mol
InChI Key: OOOBVIKCNDPOAB-UHFFFAOYSA-N
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Patent
US05756528

Procedure details

To a solution of 3-chloroaniline (30 mL) in 500 mL of dichloromethane at 0° C. was added dropwise a solution of 4 N HCl in 1,4-dioxane (80 mL). The solution was warmed to room temperature, then concentrated to dryness in vacuo to provide a white powder. A mixture of this powder with 2-oxazolidinone (24.6 g) was heated under nitrogen atmosphere at 160° C. for 10 hours, during which the solids melted, and gas evolution was observed. The reaction was allowed to cool, forming the titled compound as a pale brown solid.
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
24.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][CH:8]=1)[NH2:5].Cl.O1[CH2:14][CH2:13][NH:12]C1=O>ClCCl.O1CCOCC1>[ClH:1].[NH2:12][CH2:13][CH2:14][NH:5][C:4]1[CH:6]=[CH:7][CH:8]=[C:2]([Cl:1])[CH:3]=1 |f:5.6|

Inputs

Step One
Name
Quantity
30 mL
Type
reactant
Smiles
ClC=1C=C(N)C=CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
500 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
80 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
24.6 g
Type
reactant
Smiles
O1C(NCC1)=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
to provide a white powder
TEMPERATURE
Type
TEMPERATURE
Details
was heated under nitrogen atmosphere at 160° C. for 10 hours, during which the solids
Duration
10 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool

Outcomes

Product
Name
Type
product
Smiles
Cl.NCCNC1=CC(=CC=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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